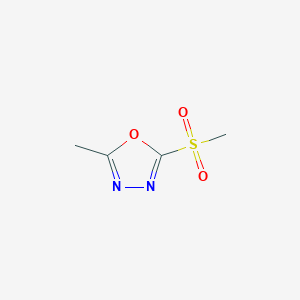

![molecular formula C16H18N4O3S B2445307 1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034588-00-4](/img/structure/B2445307.png)

1-Benzyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antioxidant Activities

Research has shown that derivatives of the 1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol moiety exhibit significant antioxidant activities. For example, coumarin substituted heterocyclic compounds, prepared in a dioxin-ethanol medium, have been characterized and shown to possess high antioxidant activities with scavenging activity reaching up to 80% at a concentration of 1000 μg/mL, indicating their potential for use as antioxidants in various applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Photodegradation Studies

The photodegradation process of related 1,3,4-thiadiazole-urea compounds has been explored, showing how these compounds undergo transformation when exposed to light. This study provides insight into the stability and potential environmental impact of thiadiazole-urea herbicides, contributing to the understanding of their behavior in agricultural contexts (Moorman, Findak, & Ku, 1985).

Charge-Transfer Chromophores

The development of strong charge-transfer chromophores through cycloadditions of certain molecules to peripheral donor-substituted alkynes highlights the potential for creating materials with unique electronic properties. Such compounds exhibit efficient intramolecular charge-transfer interactions, which could be useful in electronic and photonic applications (Chen et al., 2011).

Antihyperglycemic Agents

Research into compounds containing the thiadiazole unit has also led to the discovery of potent antihyperglycemic agents. These studies focus on enhancing insulin sensitivity, which is crucial for developing new treatments for diabetes. The research underlines the therapeutic potential of thiadiazole derivatives in managing blood sugar levels, providing a basis for further pharmaceutical development (Cantello et al., 1994).

Central Nervous System Activity

Novel urea derivatives have been synthesized and evaluated for their central nervous system activity, indicating the potential for thiadiazole-containing compounds to influence neurological functions. This research could pave the way for new treatments for various neurological disorders, highlighting the versatility of thiadiazole derivatives in medicinal chemistry (Szacon et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, such as tubulin , and have been used as n-type dopants for n-channel Organic Thin Film Transistors (OTFTs) .

Mode of Action

Similar compounds have been shown to inhibit tubulin polymerization , and behave as n-type dopants for n-channel OTFTs .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell division and apoptosis .

Result of Action

Similar compounds have been shown to induce apoptosis in certain cell lines .

properties

IUPAC Name |

1-benzyl-3-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-19-14-9-8-13(10-15(14)20(2)24(19,22)23)18-16(21)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOHYYSLZQFSSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2445225.png)

![N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2445226.png)

![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2445227.png)

![3-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2445229.png)

![6-(3-Imidazol-1-ylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2445230.png)

![N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2445231.png)

![2-Chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]acetamide](/img/structure/B2445232.png)

![3-(2-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2445234.png)

![N-(4-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2445241.png)

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)